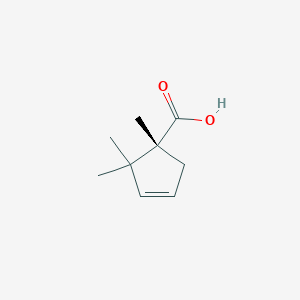
(1R)-1,2,2-Trimethylcyclopent-3-ene-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-1,2,2-Trimethylcyclopent-3-ene-1-carboxylic acid is an organic compound with a unique structure characterized by a cyclopentene ring substituted with three methyl groups and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1,2,2-Trimethylcyclopent-3-ene-1-carboxylic acid typically involves the cyclization of suitable precursors under specific conditions. One common method involves the alkylation of cyclopentadiene followed by oxidation to introduce the carboxylic acid group. The reaction conditions often include the use of strong bases and oxidizing agents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
(1R)-1,2,2-Trimethylcyclopent-3-ene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters or amides.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The methyl groups and the carboxylic acid group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions include esters, amides, alcohols, and substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
(1R)-1,2,2-Trimethylcyclopent-3-ene-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R)-1,2,2-Trimethylcyclopent-3-ene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity. The cyclopentene ring and methyl groups contribute to the compound’s overall stability and reactivity, allowing it to participate in various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
(1R,3S)-(+)-Camphoric acid: Another cyclopentane derivative with carboxylic acid groups, used in similar applications.
(1R)-(-)-Camphorsulfonic acid: A related compound with a sulfonic acid group, used as a catalyst in organic synthesis.
Uniqueness
(1R)-1,2,2-Trimethylcyclopent-3-ene-1-carboxylic acid is unique due to its specific substitution pattern and the presence of both a cyclopentene ring and a carboxylic acid group
Properties
CAS No. |
54812-06-5 |
|---|---|
Molecular Formula |
C9H14O2 |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
(1R)-1,2,2-trimethylcyclopent-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C9H14O2/c1-8(2)5-4-6-9(8,3)7(10)11/h4-5H,6H2,1-3H3,(H,10,11)/t9-/m0/s1 |
InChI Key |
MZGVFQDVRWJKJS-VIFPVBQESA-N |
Isomeric SMILES |
C[C@]1(CC=CC1(C)C)C(=O)O |
Canonical SMILES |
CC1(C=CCC1(C)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![S-{2-[(Pyridine-3-carbonyl)amino]ethyl} pyridine-3-carbothioate](/img/structure/B14647113.png)
![2,4-Dithiabicyclo[1.1.0]butane](/img/structure/B14647121.png)
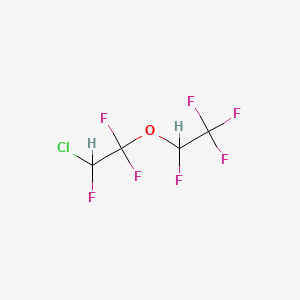
![2-{[2-(4-Chlorophenoxy)-2-methylpropanoyl]oxy}benzoic acid](/img/structure/B14647146.png)
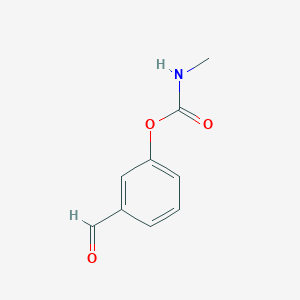
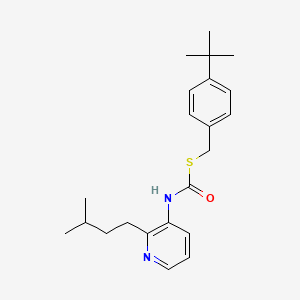
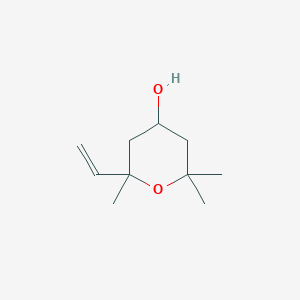
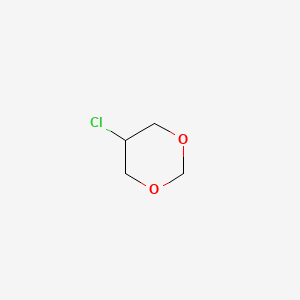
![{2-[(4-Cyclopentylphenyl)sulfanyl]phenyl}acetic acid](/img/structure/B14647184.png)

![1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(4-methoxybenzene)](/img/structure/B14647195.png)
![(2Z)-2-[(4-nitrophenyl)methylidene]cyclohexan-1-one](/img/structure/B14647202.png)
![1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(4-methoxybenzene)](/img/structure/B14647209.png)

